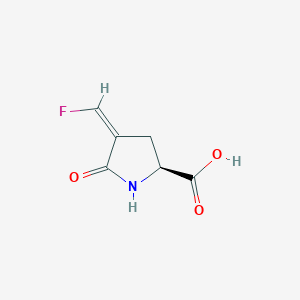![molecular formula C10H9NO2 B12869323 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the benzene ring and an ethanone group at the 2-position of the oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Catalysts and alternative solvents may be employed to achieve these goals .
Chemical Reactions Analysis
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Biology: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The compound may also modulate immune responses or inhibit the activity of specific pathogens by targeting their metabolic pathways .
Comparison with Similar Compounds
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
1-(4-Methylbenzo[d]thiazol-2-yl)ethanone: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, leading to different chemical properties and biological activities.
1-(4-Methylbenzo[d]isoxazol-2-yl)ethanone: Contains an additional nitrogen atom in the heterocyclic ring, which may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(4-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-10(13-8)7(2)12/h3-5H,1-2H3 |
InChI Key |
UMSDMASKGGTBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


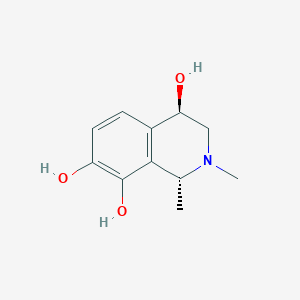
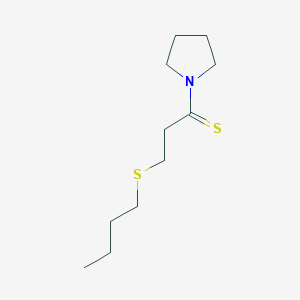
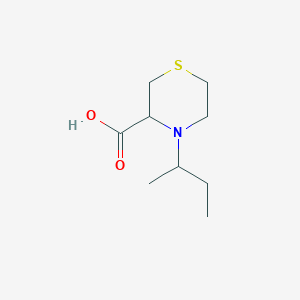
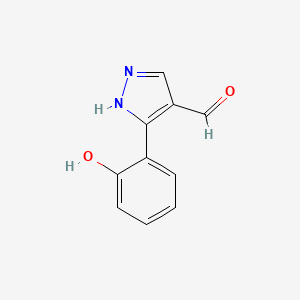
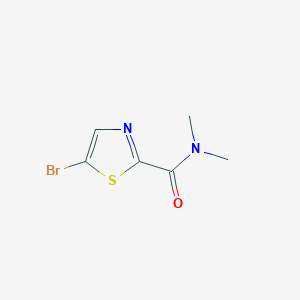


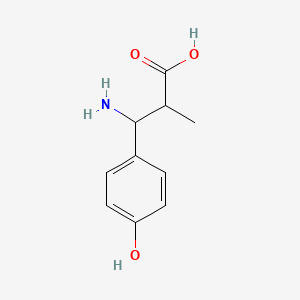


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
